molecular formula C10H8ClNS B14164522 5-Benzyl-2-chlorothiazole

5-Benzyl-2-chlorothiazole

Katalognummer: B14164522
Molekulargewicht: 209.70 g/mol
InChI-Schlüssel: VZGVVXHZFLEDTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyl-2-chlorothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-chlorothiazole typically involves the reaction of benzyl chloride with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyl-2-chlorothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of 5-benzyl-2-aminothiazole or 5-benzyl-2-thiolthiazole.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 5-benzylthiazolidine.

Wissenschaftliche Forschungsanwendungen

5-Benzyl-2-chlorothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activities and as a potential therapeutic agent.

    Industry: Utilized in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 5-Benzyl-2-chlorothiazole involves its interaction with various molecular targets. It can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chlorothiazole: Lacks the benzyl group, making it less hydrophobic.

    5-Benzyl-2-aminothiazole: Contains an amino group instead of chlorine, altering its reactivity.

    5-Benzyl-2-thiolthiazole: Contains a thiol group, which can form disulfide bonds.

Uniqueness

5-Benzyl-2-chlorothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and chlorine groups enhances its lipophilicity and reactivity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C10H8ClNS

Molekulargewicht

209.70 g/mol

IUPAC-Name

5-benzyl-2-chloro-1,3-thiazole

InChI

InChI=1S/C10H8ClNS/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI-Schlüssel

VZGVVXHZFLEDTI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.